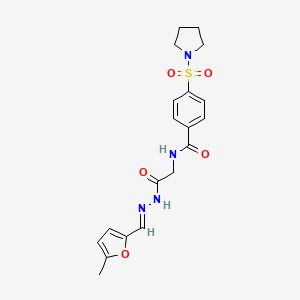

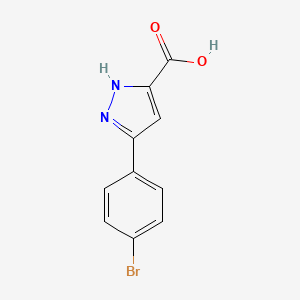

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

The compound “3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid” is a type of organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Synthesis Analysis

While specific synthesis methods for “3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid” were not found, similar compounds such as “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” have been synthesized using methods like free radical polymerization and Mizoroki–Heck polymerization .Applications De Recherche Scientifique

Nonlinear Optical Materials

Researchers synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds with a carboxylic acid group and ester substituent, showing significant optical nonlinearity. This makes them potential candidates for optical limiting applications, as studied using the open-aperture z-scan technique (Chandrakantha et al., 2013).

Functionalization and Theoretical Studies

A study focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, converting them into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenols. Theoretical studies using RHF methods supported these experiments (Yıldırım & Kandemirli, 2006).

Synthesis and Crystal Structures

The synthesis and crystal structure determination of various pyrazole compounds, including those substituted with bromophenyl groups, were carried out. This involved condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, providing insight into the structural aspects of these compounds (Loh et al., 2013).

Biomedical Applications

A study involving the electrochemically induced transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one and other compounds led to the synthesis of a new compound with potential applications in biomedical fields, particularly for regulating inflammatory diseases. Docking studies were used to explore its utility (Ryzhkova et al., 2020).

Spectroscopic and Theoretical Investigations

Extensive spectroscopic and theoretical investigations were conducted on pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies combined experimental techniques like FT-IR, NMR, and single-crystal X-ray diffraction with theoretical density functional theory (DFT) approaches (Viveka et al., 2016).

Nonlinear Optical Properties

A combined experimental and theoretical study on a pyrazole carbothioic acid derivative revealed its potential for nonlinear optical activity. The research involved crystallographic and NBO analysis, spectroscopic studies, and evaluation of the small energy gap between the molecule's frontier molecular orbitals (Tamer et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds like 4-bromophenylboronic acid are known to be used in suzuki-miyaura cross-couplings , which suggests that the compound might interact with palladium catalysts in carbon-carbon bond forming reactions .

Mode of Action

It’s worth noting that similar compounds participate in suzuki-miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to participate in carbon-carbon bond forming reactions , which are fundamental to many biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds are often influenced by factors such as lipophilicity and water solubility .

Result of Action

Similar compounds are known to participate in carbon-carbon bond forming reactions , which could potentially lead to the synthesis of new organic compounds.

Action Environment

It’s worth noting that the efficacy of similar compounds in suzuki-miyaura cross-coupling reactions can be influenced by factors such as reaction conditions and the stability of the organoboron reagent .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOVHDPWTQAMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008638 | |

| Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

890591-20-5, 46413-66-5 | |

| Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2443399.png)

![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)

![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)

![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)